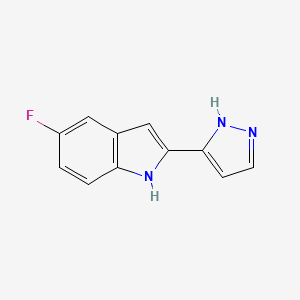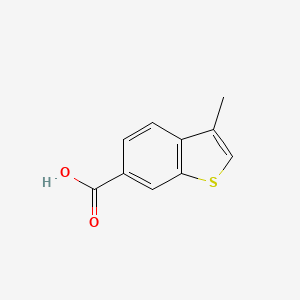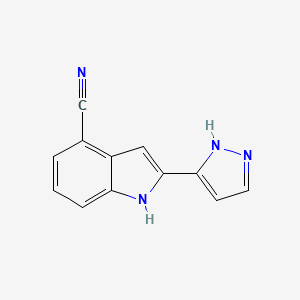
5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole
Descripción general
Descripción
5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole (5F2PI) is an indole derivative with a pyrazol-3-yl moiety. It is a promising compound for its potential applications in medicinal chemistry, drug discovery, and synthetic biology. 5F2PI has been extensively studied for its ability to modulate the activity of a variety of enzymes and receptors. In particular, its ability to inhibit the activity of cyclooxygenase-2 (COX-2) has been of great interest. In addition, 5F2PI has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. One of the most studied applications of 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole is its ability to modulate the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has been found to inhibit the activity of COX-2, making it a potential therapeutic agent for the treatment of inflammatory diseases. In addition, 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has been found to have a variety of other biochemical and physiological effects, which have been explored in a number of scientific studies.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole is not fully understood. However, it is believed that 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole binds to the active site of the enzyme, preventing it from catalyzing its reaction. In particular, 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has been found to bind to the heme group of the enzyme, which is responsible for its catalytic activity. This binding is thought to be the primary mechanism by which 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole inhibits the activity of COX-2.
Biochemical and Physiological Effects
5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has been found to have a variety of biochemical and physiological effects. In particular, 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. This inhibition of COX-2 has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. In addition, 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has been found to modulate the activity of other enzymes and receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the histamine H1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has several advantages and limitations for laboratory experiments. One of the main advantages of 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole is its ability to modulate the activity of a variety of enzymes and receptors. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes and receptors. In addition, 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole. For example, 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole is not soluble in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of potential future directions for 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole. One potential direction is to further explore its potential applications in medicinal chemistry and drug discovery. For example, further studies could be conducted to explore the potential of 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole as an inhibitor of other enzymes and receptors. In addition, further studies could be conducted to explore the potential of 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole as an anti-inflammatory agent. Finally, further studies could be conducted to explore the potential of 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole as a tool for studying the biochemical and physiological effects of various enzymes and receptors.
Métodos De Síntesis
5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole can be synthesized via a multi-step process. The first step involves the condensation of the starting materials, 4-fluorobenzaldehyde and 3-amino-1-pyrazole, in the presence of an acid catalyst to form the pyrazole ring. The second step involves the reaction of the pyrazole ring with indole-3-aldehyde to form 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole. This reaction is typically carried out under basic conditions and requires the use of a strong base, such as sodium hydroxide.
Propiedades
IUPAC Name |
5-fluoro-2-(1H-pyrazol-5-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3/c12-8-1-2-9-7(5-8)6-11(14-9)10-3-4-13-15-10/h1-6,14H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUCXQUNCLTUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741353 | |
| Record name | 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-fluoro-2H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole | |
CAS RN |
827317-23-7 | |
| Record name | 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-fluoro-2H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3H,3aH,4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)
![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)

![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)

![2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6602619.png)
![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)

![2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One](/img/structure/B6602643.png)
